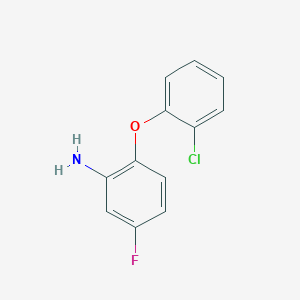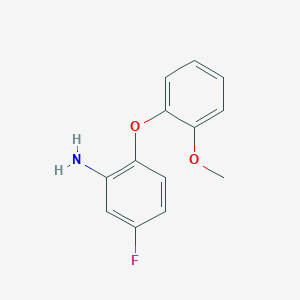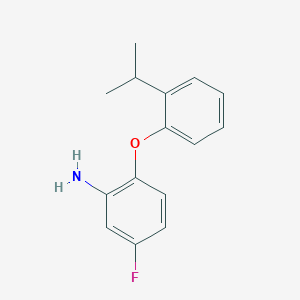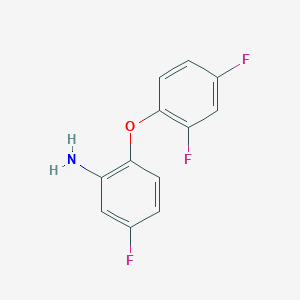
3-Chloro-4-(4-isopropylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(4-isopropylphenoxy)aniline is a chemical compound that is part of a broader class of organic compounds known as anilines. These are characterized by the presence of a substituted aniline group, which is an amine attached to a benzene ring. The specific structure of 3-Chloro-4-(4-isopropylphenoxy)aniline suggests that it has a chlorine atom and an isopropylphenoxy group attached to the benzene ring of the aniline moiety.
Synthesis Analysis
The synthesis of related chloroaniline compounds has been reported in various studies. For instance, a practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved with an overall yield of 82% by condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by reduction . Although this synthesis is for a compound with a different substituent, it provides insight into the potential synthetic routes that could be adapted for the synthesis of 3-Chloro-4-(4-isopropylphenoxy)aniline.
Molecular Structure Analysis
The molecular structure of anilines can be elucidated using various spectroscopic techniques. For example, the structure of 3,4,5-Trimethoxy N-(salicylidene) aniline was characterized by IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could similarly be applied to determine the molecular structure of 3-Chloro-4-(4-isopropylphenoxy)aniline, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions. The study of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, showed that it could be prepared by electrooxidative double ene-type chlorination . This suggests that chloroanilines can participate in electrochemical reactions, which could be relevant for the functionalization of 3-Chloro-4-(4-isopropylphenoxy)aniline. Additionally, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline indicates that chloroanilines can undergo metabolic transformations, such as intramolecular hydroxylation-induced chlorine migration .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilines can be determined through various physicochemical tests. For instance, UV-visible spectroscopy was used to assess the physicochemical properties of 3,4,5-Trimethoxy N-(salicylidene) aniline, revealing that it does not exhibit photochromic properties but does show thermochromic ones . Similar tests could be conducted on 3-Chloro-4-(4-isopropylphenoxy)aniline to determine its unique properties, such as solubility, melting point, and reactivity under different conditions.
Applications De Recherche Scientifique
1. Nephrotoxicity Studies
Aniline and its monochlorophenyl derivatives, including compounds similar to 3-Chloro-4-(4-isopropylphenoxy)aniline, have been studied for their nephrotoxic potential in Fischer 344 rats. These compounds, used as chemical intermediates, show varying degrees of toxicity to the kidneys, depending on their structural composition (Rankin et al., 1986).
2. Use in Polymer Synthesis
Derivatives of aniline, similar to 3-Chloro-4-(4-isopropylphenoxy)aniline, have been utilized in synthesizing polyurethane cationomers. These compounds are used to create polymeric films with fluorescent properties, indicating their potential application in materials science (Buruianǎ et al., 2005).
3. Biotransformation in Carcinogen Degradation
Modified anilines, including 3-Chloro-4-hydroxyaniline, a structurally related compound, have been identified as metabolites in the biotransformation of carcinogenic chemicals. This suggests their role in biochemical pathways related to carcinogen degradation (Kolar & Schlesiger, 1975).
4. Potential in Nonlinear Optics Materials
Aniline derivatives, including those structurally similar to 3-Chloro-4-(4-isopropylphenoxy)aniline, have been explored for their potential in nonlinear optics (NLO) materials. Their vibrational analysis and electronic properties suggest suitability in applications like photonics and optoelectronics (Revathi et al., 2017).
5. Environmental Remediation
Certain aniline derivatives are utilized in environmental remediation, specifically in the adsorption of toxic compounds. Studies on chloro derivatives of aniline, similar to 3-Chloro-4-(4-isopropylphenoxy)aniline, have shown their efficacy in removing pollutants from wastewater, highlighting their environmental applications (Słomkiewicz et al., 2017).
6. Application in Electrochemical Synthesis
A novel aniline derivative was synthesized for use in electrochemical applications. The polymer derived from this compound showed promising results as a counter electrode in dye-sensitized solar cells, indicating the potential of aniline derivatives in renewable energy technologies (Shahhosseini et al., 2016).
7. Investigation in Liquid Crystal Technology
The effects of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, compounds structurally related to 3-Chloro-4-(4-isopropylphenoxy)aniline, have been studied for their properties in liquid crystal technology. This research contributes to the understanding of mesomorphic properties in materials science (Hasegawa et al., 1989).
8. Antimicrobial Activity
Aniline derivatives, similar to 3-Chloro-4-(4-isopropylphenoxy)aniline, have been synthesized and evaluated for their antimicrobial activity. This research indicates their potential use in developing new antimicrobial agents (Habib et al., 2013).
9. Structural and Vibrational Analysis
Studies on 3-chloro-4-methyl aniline, structurally similar to 3-Chloro-4-(4-isopropylphenoxy)aniline, have involved detailed molecular structure and vibrational analysis. Such research is pivotal in understanding the physical and chemical properties of these compounds (Kurt et al., 2004).
Propriétés
IUPAC Name |
3-chloro-4-(4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHJMPNORPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649865 |
Source


|
| Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-isopropylphenoxy)aniline | |
CAS RN |
84859-93-8 |
Source


|
| Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

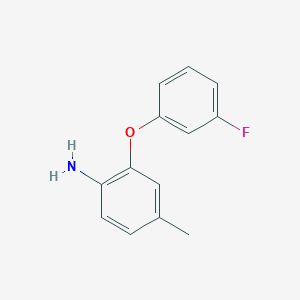
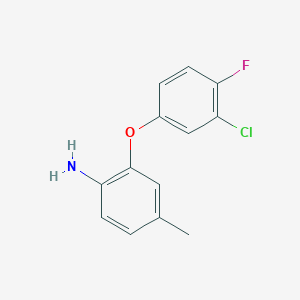
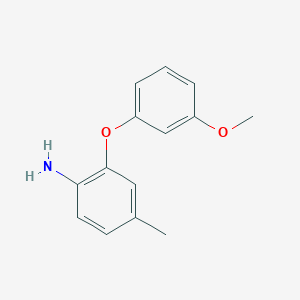
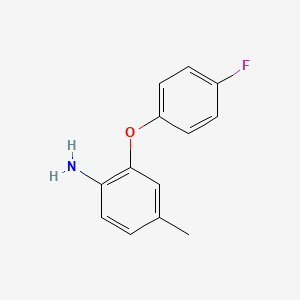
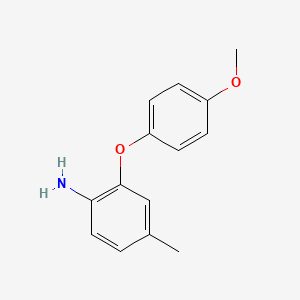
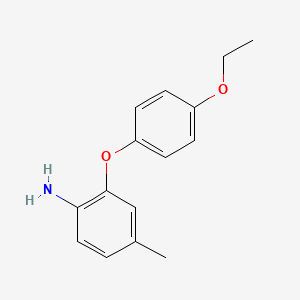
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)
